While a specific synthesis method for "3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide" is not provided, several abstracts describe the synthesis of similar fluorinated benzamide derivatives. These methods often involve the reaction of a substituted benzoic acid or benzoyl chloride with a suitable amine, such as a substituted aniline. [, , , , ]
For example, the synthesis of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide likely involves the reaction of 3-fluorobenzoyl chloride with 2-(trifluoromethyl)aniline. [] Similarly, the synthesis of 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride, a complex fluorinated benzamide derivative, was achieved through a multistep synthesis. [, ] These examples suggest that the synthesis of "3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide" might involve reacting 3-fluorobenzoyl chloride with 2-fluoro-4-methylaniline.
Molecular Structure Analysis
Although the specific molecular structure of "3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide" is not discussed in the provided documents, information about similar compounds allows for some predictions. It likely contains a benzamide core structure (a benzene ring attached to a carboxamide group) with fluorine atoms and a methyl group substituted on the benzene rings. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods such as DFT calculations can be utilized to determine the precise three-dimensional structure and conformation of the molecule. [, , , , ]
Chemical Reactions Analysis
Hydrolysis: Benzamides can undergo hydrolysis under acidic or basic conditions to yield the corresponding benzoic acid and amine. []
N-alkylation: The nitrogen atom in the amide group can be alkylated to form N-alkylated benzamides. []
Applications
Medicinal chemistry: As a basis for developing novel therapeutic agents targeting various diseases. [, , , , , ]
Agrochemicals: As a potential herbicide or fungicide. [, , ]
Materials science: As a building block for synthesizing new materials with desired properties. []
1.1 Compound Description: This series of compounds share a common benzamide core structure with various substitutions on the benzamide ring. These compounds were synthesized and evaluated for their antimicrobial activity. Some of them exhibited potent antifungal and antibacterial activities comparable to standard drug molecules. []
1.2 Relevance: These compounds are structurally related to 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide through the shared benzamide core. The variations in substitutions on the benzamide ring provide insights into structure-activity relationships and potential optimization strategies. Both this series of compounds and 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide have fluorine substitutions on the phenyl ring attached to the nitrogen of the amide bond, suggesting potential similarities in their physicochemical properties and biological activities. []
2.1 Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor (CRF)(1) receptor antagonist. It exhibits anxiolytic and antidepressant-like effects in rodent models. [, ]
2.2 Relevance: Although structurally distinct from 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide, SSR125543A shares a key structural feature: a fluorine atom at the 3-position of the phenyl ring connected to the core structure. In SSR125543A, this phenyl ring is attached to an ethyl group, whereas in 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide, it is directly linked to the amide carbonyl group. Understanding the effects of these structural differences on their respective biological activities might offer valuable insights for further drug design. [, ]
3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide
3.1 Compound Description: These two benzamide derivatives were investigated for their crystal structures, revealing a smaller dihedral angle between the two benzene rings compared to the 3-fluoro analog. []
3.2 Relevance: These compounds are structurally related to 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide by the benzamide core and the presence of halogens at the 3-position of the benzoyl ring. The difference lies in the substitution on the aniline ring: a trifluoromethyl group instead of a fluoro and a methyl group. This structural comparison offers insights into the impact of different halogen substitutions and the presence or absence of the trifluoromethyl group on molecular conformation and potentially biological activity. []
4.1 Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to reduce cutaneous toxicity observed with earlier Akt inhibitors. It exhibits low activity in inducing keratinocyte apoptosis and promising anticancer activity. []
4.2 Relevance: While Hu7691 and 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide belong to the same benzamide class, their structures differ significantly. Hu7691 possesses a complex piperidine substituent and a pyrazole group, absent in the simpler structure of 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide. This comparison highlights the diversity within the benzamide class and emphasizes how structural modifications can dramatically alter biological activity and target specificity. []
6.1 Compound Description: Razaxaban is a highly potent, selective, and orally bioavailable factor Xa inhibitor. []
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide
7.1 Compound Description: This benzamide derivative has been synthesized and characterized using spectroscopic techniques and X-ray crystallography. []
2′-Deoxy-2′-fluoro-4′-substituted Nucleosides
8.1 Compound Description: These nucleoside analogs were studied for their conformational preferences in both solid and solution states. []
8.2 Relevance: Although structurally distinct from benzamides, the fluorine substitution at the 2' position in these nucleosides is reminiscent of the 2-fluoro substitution in 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide. This comparison highlights the broader application of fluorine substitution in medicinal chemistry and suggests potential for exploring the bioisosteric replacement of a fluorine atom by another halogen or a methyl group, and vice versa, in different chemical contexts. []
9.1 Compound Description: These compounds are c-Met kinase inhibitors and are useful in the treatment of cancer and other kinase pathway-related diseases. []
9.2 Relevance: Both these compounds and 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide share a 2-fluorobenzamide moiety, highlighting the relevance of this structure in different therapeutic areas. The distinct structural features of these compounds, including the quinoline, imidazo[1,2-b][1,2,4]triazine, and N-methyl group, indicate their different binding modes and selectivity profiles compared to 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide. []
10.1 Compound Description: 2N1HIA inhibits osteoclast differentiation by suppressing cathepsin K expression, suggesting potential therapeutic applications for bone diseases associated with excessive bone resorption. []
10.2 Relevance: 2N1HIA features a 2-fluoro-4-methoxyphenyl moiety, structurally related to the 2-fluoro-4-methylphenyl group in 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide. The presence of a methoxy group instead of a methyl group in 2N1HIA suggests potential bioisosteric relationships and possible effects on the compound's physicochemical and pharmacological properties. []
11.1 Compound Description: The crystal structure of this benzamide derivative reveals a disordered 3-fluorobenzene ring adopting two conformations. []
N-[2-(4-Fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-Fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide
12.1 Compound Description: These two compounds highlight the importance of hydrogen bonding in their crystal structures and exhibit variations in their crystal packing. []
13.1 Compound Description: This compound is a novel polymorph of a benzamide derivative and is patented for its pharmaceutical use. []
14.1 Compound Description: This compound's crystal structure has been reported, providing detailed information on its bond lengths, angles, and intermolecular interactions. []
15.1 Compound Description: This series of substituted chalcones, featuring a 2-fluoro-4-phenoxyphenyl group, has been analyzed for their molecular structures and crystal packing arrangements. []
16.1 Compound Description: These compounds represent a series of purine and pyrimidine analogs modified with fluorinated propanol groups, exploring their synthesis and potential as antiviral or anticancer agents. []
16.2 Relevance: Although these compounds belong to the nucleoside class and differ significantly from 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide, they exemplify the use of fluorine in medicinal chemistry to modify existing pharmacophores. The introduction of fluorine atoms in these nucleosides aims to alter their physicochemical properties, potentially affecting their biological activity, metabolism, and distribution in a manner similar to fluorine's influence in the benzamide derivatives. []
17.1 Compound Description: This urea derivative acts as a vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor, suggesting potential applications in cancer treatment. []
17.2 Relevance: Although this compound is a urea derivative and structurally distinct from 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide, both compounds share the presence of a fluorine atom on an aromatic ring. Additionally, this compound has a 2-fluoro-substituted phenyl ring like 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide, but with different substituents and connections. This structural comparison emphasizes the diverse applications of fluorine-containing aromatic moieties in medicinal chemistry. []
18.1 Compound Description: This series of compounds exhibits selective herbicidal activity against specific weeds and demonstrates a structure-activity relationship influenced by substitutions on the pyrrole and phenyl rings. []
18.2 Relevance: These compounds, while structurally different from 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide, highlight the use of fluorine substitution in developing bioactive molecules. The variations in the alkyl and arylthio substituents in these compounds provide insights into the impact of structural modifications on their herbicidal activity, potentially guiding the design of more effective and selective herbicides. []
2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde and N-(2-fluoro-4-nitrophenyl)-1-methoxy-1,2,3,4-tetrahydroisoquinoline
19.1 Compound Description: These compounds, featuring a 2-fluoro-4-nitrophenyl group, have been characterized for their structural features and molecular conformations. []
4-(2'-fluoro-4'-cyanophenoxy)anisole (FCPOA)
20.1 Compound Description: FCPOA is synthesized from 3,4-difluorobenzonitrile and 4-hydroxyanisole. Its crystal structure reveals non-coplanarity between the two rings and the presence of intra- and intermolecular hydrogen bonds. []
20.2 Relevance: While structurally distinct from 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide, FCPOA shares the presence of a fluorine atom on an aromatic ring. This highlights the broad application of fluorine substitution in organic synthesis and its potential to influence molecular conformation and crystal packing. []
21.1 Compound Description: This benzamide derivative has been synthesized through a microwave-assisted Fries rearrangement and characterized using X-ray crystallography and theoretical studies. []
22.2 Relevance: This compound shares a 2-fluorobenzamide moiety with 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide. The key structural difference lies in the presence of a 3-methylsulfanyl-1H-1,2,4-triazol-5-yl group instead of a substituted phenyl ring attached to the nitrogen of the amide group. This comparison emphasizes how structural modifications on the benzamide scaffold can influence the compound's synthesis, crystal packing, and potentially, its biological activity. []
22.1 Compound Description: Several solid-state forms of this isonicotinamide derivative have been identified and patented for their pharmaceutical applications. []
22.2 Relevance: This compound, although structurally different from 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide, highlights the use of fluorine and other halogens in medicinal chemistry. The presence of fluorine and iodine substituents on the phenyl ring, coupled with the isonicotinamide core, suggests a distinct pharmacological profile compared to 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide. []
23.1 Compound Description: This series of compounds was synthesized and characterized, with optimization of the reaction conditions. []
23.2 Relevance: Although structurally distinct from 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide, these compounds share a key structural feature: a fluorine atom at the 2-position of a phenyl ring. The presence of the boronic acid group and the trans-4-alkylcyclohexyl substituent in these compounds suggests potential applications in Suzuki coupling reactions for the synthesis of more complex molecules, which could include benzamide derivatives like 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide. []
24.1 Compound Description: This patent describes a specific solid form of an isonicotinamide derivative, its preparation, and medical uses. []
24.2 Relevance: This compound, although structurally different from 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide, highlights the importance of solid-state forms in drug development. The presence of a fluorine atom and an iodine atom on the phenyl ring, along with the isonicotinamide core, suggests different physicochemical and pharmacological properties compared to 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide. []
N-(2-chloro-phenyl-carbamothioyl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamothioyl)-4-fluoro-benzamide
25.1 Compound Description: The crystal structures and intermolecular interactions of these two benzamide derivatives have been studied. []
26.1 Compound Description: 18F-MEL050 is a new benzamide-based PET radiotracer used for imaging regional lymph node metastasis in melanoma. []
26.2 Relevance: This compound highlights the use of fluorine-18 in developing PET tracers. Although structurally different from 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide, the presence of a fluorine atom on the pyridine ring in 18F-MEL050 emphasizes the importance of this element in medicinal chemistry and imaging techniques. []
27.1 Compound Description: ABT-869 is an orally active multitargeted receptor tyrosine kinase inhibitor with potent antitumor activity in preclinical models. [, ]
27.2 Relevance: Although this compound is a urea derivative and not a benzamide, it shares a key structural feature with 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide: a 2-fluoro-substituted phenyl ring. This emphasizes the relevance of this structural motif in different therapeutic areas and its potential to interact with various biological targets. [, ]
28.1 Compound Description: The synthesis, crystal structure, and insulin-enhancing activity of 4-fluoro-N'-(2-hydroxy-3-methoxybenzylidene) benzohydrazide and its vanadium complex have been reported. []
28.2 Relevance: This compound is a benzohydrazide derivative and shares the presence of a fluorine atom on the benzoyl ring with 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide. The structural differences, including the hydrazone linker and the oxidovanadium(V) complexation, suggest different physicochemical properties and potential biological activities. []
29.1 Compound Description: The synthesis and crystal structure of this thiazolo[3,2-b][1,2,4]triazol-5(6H)-one derivative, featuring two fluorine atoms, have been reported. []
29.2 Relevance: Although structurally distinct from 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide, this compound emphasizes the diverse applications of fluorine substitution in organic synthesis. The presence of two fluorine atoms on different aromatic rings suggests potential for influencing the molecule's conformation, intermolecular interactions, and biological activity. []
30.1 Compound Description: This series of benzamide derivatives exhibits potent G protein-coupled receptor-35 (GPR35) agonistic activity, suggesting potential therapeutic applications for pain, inflammatory, and metabolic diseases. []
30.2 Relevance: These compounds are structurally related to 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide by the shared benzamide core. The variations in substitutions on the benzamide ring and the presence of a 1H-tetrazol-5-yl group provide insights into structure-activity relationships and potential optimization strategies for targeting GPR35. []
31.2 Relevance: While structurally distinct from 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide, [18F]3F4AP highlights the application of fluorine-18 in developing PET tracers for neurological disorders. The metabolic stability issues encountered with [18F]3F4AP underscore the challenges in radiotracer design and the importance of understanding metabolic pathways. []
32.1 Compound Description: This series of compounds, designed as succinate dehydrogenase inhibitors, shows potent fungicidal activity against S. sclerotiorum and moderate activity against B. cinerea. []
32.2 Relevance: Although structurally distinct from 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide, this series of compounds highlights the diverse applications of substituted aromatic compounds in medicinal chemistry and agriculture. []
33.1 Compound Description: This compound is a key intermediate in the synthesis of sulfur-free tertiary α-(fluoromethyl)carbinols. []
33.2 Relevance: While structurally different from 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide, this compound highlights the utility of fluorine-containing building blocks in organic synthesis. []
34.1 Compound Description: This benzamide derivative has been synthesized and characterized by spectroscopic methods and X-ray crystallography. []
2-Fluoro-4-methylbenzoic Acid
35.1 Compound Description: This compound is a precursor to 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide and can be converted to the target compound through various amide bond formation reactions. []
35.2 Relevance: This compound is a direct precursor to 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide, representing a key intermediate in its synthesis. The availability of efficient synthetic routes for this compound is crucial for accessing the target benzamide. []
36.1 Compound Description: This compound's absolute configuration has been determined as (1R,2S) by X-ray crystallography. []
36.2 Relevance: While structurally different from 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide, this compound highlights the use of fluorine substitution in chiral molecules. The presence of a fluorine atom on a chiral center and the benzamide moiety suggests potential applications in medicinal chemistry and asymmetric synthesis. []
2-Fluoro-4-demethoxydaunomycin
37.1 Compound Description: This novel anthracycline drug has been studied for its DNA intercalation properties using 19F-NMR. []
37.2 Relevance: Although structurally different from 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide, 2-fluoro-4-demethoxydaunomycin highlights the significance of fluorine substitution in drug design, particularly in the context of DNA-interacting agents. []
2-Fluoro-4-nitrobenzonitrile
38.1 Compound Description: This compound is a synthetic intermediate in various chemical reactions. []
38.2 Relevance: This compound, although not a direct analog of 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide, shares the 2-fluoro-substituted benzene ring. It illustrates the versatility of this moiety as a building block in organic synthesis. []
3-Butyl-2-Fluoro-1-Tosylindole
39.1 Compound Description: This indole derivative has been synthesized through a 5-ENDO-TRIG cyclization reaction. []
39.2 Relevance: While structurally distinct from 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide, this compound highlights the application of fluorine in heterocyclic chemistry. []
40.1 Compound Description: This compound is an important intermediate in the synthesis of ABT-869, a multitargeted receptor tyrosine kinase inhibitor. []
40.2 Relevance: This compound is a direct precursor to ABT-869 and shares the 2-fluoro-5-methylphenyl moiety with it. This highlights the importance of efficient synthetic routes for intermediates in accessing complex drug molecules. []
41.1 Compound Description: This compound is patented for its potential in preventing and treating neurodegenerative diseases, particularly Alzheimer's disease, by specifically suppressing the S1 pocket of GCP II. []
41.2 Relevance: This compound shares the 3-fluoro benzamide core with 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide. Despite having different substituents and a more complex structure, its therapeutic application for neurodegenerative diseases suggests potential research avenues for exploring the biological activity of 3-fluoro benzamide derivatives in related neurological contexts. []
42.1 Compound Description: BMS-795311 is a potent and orally available CETP inhibitor that raises HDL-C levels. []
42.2 Relevance: Although this compound is structurally distinct from 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide, both molecules contain a benzamide group and fluorine atoms. This highlights the prevalence of these moieties in medicinal chemistry. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.